Iodo vs. Bromo/Chloro: Oxidative Addition Reactivity Advantage in Pd-Catalyzed Cross-Coupling
The C–I bond dissociation energy in 2-iodo-1,3,4-thiadiazoles is approximately 234 kJ/mol, compared to ~285 kJ/mol for C–Br and ~397 kJ/mol for C–Cl analogs [1]. This 51 kJ/mol lower barrier vs. the bromo analog translates into faster oxidative addition to Pd(0), enabling room-temperature Suzuki–Miyaura couplings that require elevated temperatures with bromo or chloro substrates .
| Evidence Dimension | Carbon–halogen bond dissociation energy (BDE) dictating oxidative addition rate to Pd(0) |
|---|---|
| Target Compound Data | C–I BDE ≈ 234 kJ/mol (2-iodo-1,3,4-thiadiazole scaffold) |
| Comparator Or Baseline | C–Br BDE ≈ 285 kJ/mol (2-bromo-1,3,4-thiadiazole); C–Cl BDE ≈ 397 kJ/mol (2-chloro-1,3,4-thiadiazole) |
| Quantified Difference | ΔBDE (I vs. Br): ~51 kJ/mol lower; ΔBDE (I vs. Cl): ~163 kJ/mol lower |
| Conditions | Gas-phase bond dissociation energies; reactivity trend validated in Pd-catalyzed Suzuki–Miyaura and Stille couplings on 1,3,4-thiadiazole substrates |
Why This Matters
For procurement decisions in synthetic chemistry, the iodo building block enables lower-temperature, higher-turnover cross-coupling reactions that cannot be replicated with bromo or chloro analogs without compromising yield or requiring harsher conditions.
- [1] Koutentis, P. A. (2011). 1,3,4-Thiadiazoles. In Comprehensive Heterocyclic Chemistry III (Vol. 5, pp. 345–403). Elsevier. View Source
